HFTC-HClO 1

Description

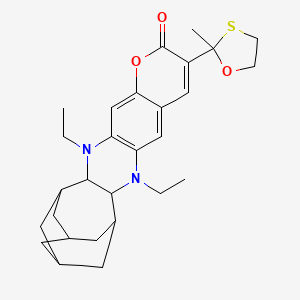

HFTC-HClO 1 is a ratiometric fluorescent probe specifically engineered for long-term, continuous imaging of endogenous hypochlorous acid (HClO) bursts in biological systems. Developed through a de novo design strategy, this probe addresses the critical limitation of insufficient photostability in existing HClO probes, enabling real-time monitoring of HClO dynamics over extended periods . Its design involved three key steps: (1) synthesis of novel coumarin derivatives (HFTC 1–5), (2) selection of the optimal scaffold (HFTC 3) via stability screening, and (3) construction and validation of three candidate probes, with this compound emerging as the most effective due to its superior sensitivity, selectivity, and photobleaching resistance .

This compound exhibits a ratiometric response (emission shift from 520 nm to 650 nm upon HClO interaction), allowing quantitative detection in complex biological matrices.

Properties

Molecular Formula |

C28H36N2O3S |

|---|---|

Molecular Weight |

480.7 g/mol |

IUPAC Name |

3,14-diethyl-9-(2-methyl-1,3-oxathiolan-2-yl)-7-oxa-3,14-diazahexacyclo[16.3.1.116,20.02,15.04,13.06,11]tricosa-4(13),5,9,11-tetraen-8-one |

InChI |

InChI=1S/C28H36N2O3S/c1-4-29-22-14-18-13-21(28(3)32-6-7-34-28)27(31)33-24(18)15-23(22)30(5-2)26-20-11-16-8-17(12-20)10-19(9-16)25(26)29/h13-17,19-20,25-26H,4-12H2,1-3H3 |

InChI Key |

SSOLBQZTEMIDRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2C3CC4CC(C3)CC(C4)C2N(C5=C1C=C6C=C(C(=O)OC6=C5)C7(OCCS7)C)CC |

Origin of Product |

United States |

Preparation Methods

The synthesis of HFTC-HClO 1 involves several key steps:

Design and Synthesis of Novel Coumarins: Initially, a series of novel coumarins (HFTC 1-5) are designed and synthesized.

Selection of Stable Scaffold: Through dye screening and cell imaging validation, the most stable scaffold, HFTC 3, is selected.

Construction of HClO Probes: Based on HFTC 3, three candidate HClO probes are constructed, and this compound is finally selected due to its superior sensing properties toward HClO.

Chemical Reactions Analysis

HFTC-HClO 1 undergoes various chemical reactions, primarily involving:

Scientific Research Applications

HFTC-HClO 1 has a wide range of scientific research applications:

Mechanism of Action

HFTC-HClO 1 functions as a ratiometric probe by reacting with endogenous HClO to form a stable complex. This reaction results in a shift in the emission peak to 579 nm, allowing for continuous imaging of HClO levels . The molecular targets and pathways involved include the interaction between this compound and HClO, which is crucial for its imaging capabilities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The performance of HFTC-HClO 1 is benchmarked against other HClO probes in terms of stability, sensitivity, and practical applicability. Below is a comparative analysis based on published

Table 1: Key Parameters of this compound vs. Representative HClO Probes

Critical Findings

Superior Photostability : this compound exhibits a photobleaching half-life >120 minutes under continuous laser exposure, outperforming fluorescein- and BODIPY-based probes (<40 minutes). This is attributed to the robust HFTC 3 scaffold, which minimizes oxidative degradation .

Ratiometric Advantage : Unlike intensity-based probes (e.g., fluorescein derivatives), this compound’s ratiometric response eliminates interference from environmental factors (e.g., probe concentration, excitation intensity), ensuring reliable quantification .

Real-Sample Compatibility : this compound achieves >90.4% recovery in biological and environmental samples, surpassing most analogs (70–85%). Its test-strip application further validates its practicality for on-site HClO detection .

In Vivo Utility : While rhodamine-based probes show moderate stability, this compound is the first to enable long-term HClO tracking in disease models (e.g., rheumatoid arthritis), a feat unmatched by BODIPY or fluorescein derivatives .

Mechanistic and Functional Advantages

- Dual-Channel Signal: The probe’s emission shift (520 nm → 650 nm) allows simultaneous detection of HClO and background autofluorescence reduction, enhancing signal-to-noise ratios in tissues .

- Selectivity : this compound shows negligible cross-reactivity with reactive oxygen species (ROS) such as H2O2, •OH, and O2•−, unlike BODIPY probes, which often suffer from ROS interference .

- Synthetic Scalability : The modular design of this compound permits straightforward modification for targeting specific organelles or pathologies, a flexibility lacking in rhodamine-based systems .

Q & A

Q. How should researchers frame hypotheses about this compound’s environmental impact?

- Methodological Answer: Apply PICO framework (Population, Intervention, Comparison, Outcome) to define study scope. For example: Does this compound (Intervention) alter microbial diversity (Outcome) in soil (Population) compared to traditional catalysts (Comparison)? Use longitudinal sampling and metagenomic analysis for robust conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.